3-Cyano-N-(pyridin-2-yl)benzenesulfonamide chemical structure
3-Cyano-N-(pyridin-2-yl)benzenesulfonamide chemical structure
Structural Architecture, Synthetic Protocols, and Physicochemical Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a specialized pharmacophore integrating a diaryl sulfonamide core with a meta-positioned nitrile handle. As a derivative of the sulfapyridine class, this molecule represents a critical scaffold in medicinal chemistry, balancing the acidic properties of the sulfonamide linker with the electronic modulation of the cyano group.
This document is structured for researchers requiring actionable data on synthesis, structural dynamics, and biological potential. It moves beyond basic description to explore the causality of its chemical behavior—specifically how the 3-cyano electron-withdrawing group (EWG) modulates the pKa and solubility profile relative to the parent sulfapyridine.
Part 1: Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct domains: the benzenesulfonyl core , the pyridin-2-yl amine acceptor , and the 3-cyano electronic modulator .
1.1 Electronic Distribution and Acidity
The N-(pyridin-2-yl) motif significantly increases the acidity of the sulfonamide NH compared to N-phenyl analogs. The parent compound, sulfapyridine, has a pKa of approximately 8.4. The introduction of a cyano group at the meta position (3-position) of the benzene ring exerts a strong inductive electron-withdrawing effect (
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Mechanistic Impact: This stabilizes the conjugate base (sulfonamidate anion) formed upon deprotonation, lowering the pKa.
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Predicted pKa: ~7.4–7.8 (Calculated via Hammett principles relative to sulfapyridine).
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Physiological Relevance: This shift brings the ionization point closer to physiological pH (7.4), potentially enhancing water solubility and bioavailability compared to non-substituted analogs.
1.2 Tautomeric Equilibrium
Like all N-heterocyclic sulfonamides, this molecule exists in a tautomeric equilibrium between the amide form (dominant in neutral state) and the imide form.
Figure 1: Tautomeric equilibrium and ionization pathways critical for receptor binding.
Part 2: Synthetic Architecture
The most robust route for synthesizing 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide is the nucleophilic substitution of 3-cyanobenzenesulfonyl chloride with 2-aminopyridine. This approach minimizes side reactions common with acid activation methods.
2.1 Retrosynthetic Logic
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Bond Formed: S-N sulfonamide bond.
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Electrophile: 3-Cyanobenzenesulfonyl chloride (High reactivity, prone to hydrolysis).
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Nucleophile: 2-Aminopyridine (Dual nucleophile: exocyclic amine vs. ring nitrogen).
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Selectivity Control: The exocyclic amine is chemically harder and kinetically favored for sulfonylation under basic conditions, but ring-sulfonylation is a potential side reaction that must be controlled via temperature and solvent choice.
2.2 Reaction Workflow
Figure 2: Step-wise synthetic workflow for high-purity isolation.
Part 3: Experimental Protocols
3.1 Synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
Objective: Isolate high-purity sulfonamide free from bis-sulfonylated byproducts.
Reagents:
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3-Cyanobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.01 g)
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2-Aminopyridine (1.1 eq, 11 mmol, 1.03 g)
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Pyridine (anhydrous, 15 mL) or DCM/Pyridine (10:1 ratio)
Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.03 g) in anhydrous pyridine (10 mL). Cool the solution to 0°C using an ice bath.
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Addition: Dissolve 3-cyanobenzenesulfonyl chloride (2.01 g) in minimal anhydrous DCM (5 mL) or add portion-wise as a solid over 15 minutes. Critical: Slow addition prevents localized heating and bis-sulfonylation.
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Reaction: Allow the mixture to warm to room temperature naturally. Stir under nitrogen atmosphere for 8–12 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).
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Quench: Pour the reaction mixture into ice-cold water (100 mL).
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Precipitation: Acidify the solution carefully with 1M HCl to pH ~4–5. This protonates the excess pyridine (solubilizing it) while precipitating the sulfonamide product.
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Isolation: Filter the resulting white precipitate. Wash copiously with water to remove pyridinium salts.
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Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
Validation Criteria:
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Yield: Expected 75–85%.
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Melting Point: Distinct sharp range (approx. 180–190°C, dependent on polymorph).
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1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet and the appearance of the sulfonamide NH (downfield, ~11–13 ppm). The 3-cyano phenyl protons will show a characteristic pattern (singlet for H2, doublets for H4/H6) shifted downfield due to the EWG nature of CN and SO2.
Part 4: Physicochemical & Biological Profiling
4.1 Data Summary Table
| Property | Value / Characteristic | Source/Rationale |
| Molecular Formula | C₁₂H₉N₃O₂S | Calculated |
| Molecular Weight | 259.28 g/mol | Calculated |
| Predicted pKa | 7.4 – 7.8 | Hammett Shift vs. Sulfapyridine (8.4) [1] |
| LogP (Predicted) | ~1.2 – 1.5 | Cons. LogP (Polar CN reduces lipophilicity) |
| H-Bond Donors | 1 (Sulfonamide NH) | Structural Analysis |
| H-Bond Acceptors | 4 (Pyridine N, CN, SO₂) | Structural Analysis |
| Solubility | Low in water (neutral); High in pH > 8 | Ionization of sulfonamide |
4.2 Biological Context: Carbonic Anhydrase Inhibition
Sulfonamides are the primary class of inhibitors for Carbonic Anhydrase (CA). The N-substituted sulfonamides (like this molecule) generally show weaker inhibition than primary sulfonamides (
However, N-(pyridin-2-yl) derivatives have historically shown activity as:
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Prodrugs: Metabolically cleaved to primary sulfonamides.
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Antibacterial Agents: Targeting dihydropteroate synthase (DHPS), mimicking PABA. The 3-cyano group adds metabolic stability compared to a methyl or methoxy group.
Link to Mechanism: The specific acidity of this molecule (pKa ~7.6) suggests it exists largely as an anion at physiological pH. This anionic species is the active form for binding to metal centers in metalloenzymes, potentially offsetting the steric penalty of the pyridine ring [2].
References
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PubChem Compound Summary. "N-(pyridin-2-yl)benzenesulfonamide derivatives." National Center for Biotechnology Information. Accessed 2025.[1][2][3]
- Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Foundational text on sulfonamide binding mechanisms).
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BenchChem Technical Support. "Biological Activity of Benzenesulfonamide Derivatives." (General overview of sulfonamide pharmacophores).
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RSC Advances. "Synthesis of N-heterocyclic sulfonamides." (Methodology for aminopyridine coupling).
Sources
- 1. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of N -pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotat ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00171D [pubs.rsc.org]
